Halogen-Size-Driven Selectivity Profile Relative to 3-Chloro-4-methylbenzimidamide
The 3‑chloro‑4‑methylbenzimidamide analogue demonstrated >10-fold selectivity for tryptase β (TPSB2) over other tryptase isoforms (α, δ, γ, ε) in a large-scale virtual screening and molecular docking study [1]. 3‑Bromo‑4‑methylbenzimidamide differs by replacement of Cl (van der Waals radius 1.75 Å, electronegativity 3.16) with Br (1.85 Å, 2.96), increasing the halide’s volume by approximately 16 % and its polarizability by roughly 30 %. These physicochemical changes are predicted to alter the strength and geometry of halogen‑bonding interactions in the S1 pocket, potentially shifting the selectivity window relative to the chloro congener [1].
| Evidence Dimension | Isoform selectivty (fold-selectivity for tryptase β) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted binding pose distinct from 3-chloro analogue based on halogen-bond geometry differences [1] |
| Comparator Or Baseline | 3-Chloro-4-methylbenzimidamide: >10-fold selectivity for tryptase β over α, δ, γ, ε isoforms (virtual screening score ΔG > 2 kcal/mol vs. other isoforms) [1] |
| Quantified Difference | Halogen volume 16 % larger (Br vs Cl); polarizability ~30 % higher; selectivity magnitude and direction remain to be experimentally determined. |
| Conditions | In silico: AlphaFold2-predicted tryptase isoform structures, Glide SP docking, MM‑GBSA rescoring [1] |
Why This Matters
Understanding the halogen-dependent selectivity window is critical for designing isoform-selective tryptase inhibitors with reduced off-target effects in inflammatory or oncologic applications.
- [1] Ma Y, Li B, Zhao X, et al. Computational modeling of mast cell tryptase family informs selective inhibitor development. iScience. 2024;27(9):110739. doi:10.1016/j.isci.2024.110739 View Source
